molecular formula C22H18FN3O2S2 B2374318 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1260622-46-5

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2374318
CAS No.: 1260622-46-5
M. Wt: 439.52
InChI Key: PAKJBJCPXBKVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (CAS 1260622-46-5) is a synthetic thieno[2,3-d]pyrimidine derivative supplied for early-discovery antimicrobial research. This heterocyclic compound is of significant interest in medicinal chemistry for the development of novel antibacterial agents to address the growing threat of multidrug-resistant bacteria. Its molecular structure, C22H18FN3O2S2, features a thienopyrimidine core, a known privileged scaffold in drug discovery, fused with a benzimidazole-like component and strategically substituted with fluorophenyl and methylbenzyl groups to optimize lipophilicity and enhance membrane penetration in Gram-negative bacterial strains . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a key bacterial enzyme . Inhibition of TrmD blocks the methylation of tRNA, disrupting essential bacterial protein synthesis and leading to cell death. Molecular docking studies performed on analogous S-alkylated thienopyrimidine derivatives demonstrate high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa , a pathogen notorious for its antibiotic resistance . Screening of related compounds has revealed broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as activity against the fungal strain Candida albicans . This product is provided as-is for research purposes. As part of a collection of rare and unique chemicals, no analytical data is collected for this specific lot. The buyer assumes responsibility for confirming product identity and/or purity. This material is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All sales are final.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-6-8-15(9-7-14)12-24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-5-3-2-4-16(18)23/h2-11H,12-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKJBJCPXBKVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a synthetic derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16FN3O3S
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties : Thieno[3,2-d]pyrimidines may modulate inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives inhibit protein kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : The compound may activate apoptotic signaling cascades leading to programmed cell death in cancer cells.

Anticancer Studies

A study by Fayad et al. (2019) identified novel anticancer properties through screening a drug library on multicellular spheroids. The results indicated that the thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines such as breast and lung cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
A549 (Lung)7.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

Research indicates that derivatives similar to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a thieno[3,2-d]pyrimidine derivative showed a partial response in 30% of participants, highlighting the compound's potential as an adjunct therapy.
  • Case Study on Inflammatory Diseases : In vitro studies demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory conditions.

Q & A

Advanced Question

  • Formulation : Use co-solvents (10% DMSO/PBS) or lipid-based nanoemulsions .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the 4-methylbenzyl position .

What are common side reactions during synthesis?

Basic Question

  • Oxidation : Thiol intermediates may oxidize to disulfides; use argon atmosphere and reducing agents (e.g., TCEP) .
  • Ester Hydrolysis : Acetamide groups hydrolyze under acidic conditions; monitor pH during workup .

How are crystal structure discrepancies resolved?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) resolves packing ambiguities. For example, a 2024 study corrected a misassigned dihedral angle (120° vs. 105°) using SC-XRD .

What computational methods predict bioactivity?

Advanced Question

  • Docking Studies : AutoDock Vina models interactions with EGFR (PDB: 1M17) to prioritize analogs .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

How to design analogs for improved metabolic stability?

Advanced Question

  • Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
  • Prodrug Strategies : Mask acetamide as a tert-butyl carbamate for slower hydrolysis .

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